molecular formula C14H15N5O B6138410 6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B6138410
M. Wt: 269.30 g/mol
InChI Key: KELFINLXRFAQTH-BPNXTJCCSA-N
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Description

6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, hydrazine linkage, and phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of appropriate hydrazine derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazine and triazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,5-heptadien-2-one: Shares a similar methyl and phenylpropene structure but lacks the triazine and hydrazine components.

    6-Methyl-3,5-heptadiene-2-one: Another related compound with a similar backbone but different functional groups.

Uniqueness

6-METHYL-3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of a triazine ring, hydrazine linkage, and phenylpropene moiety, which imparts distinct chemical and biological properties not found in its simpler analogs.

Properties

IUPAC Name

6-methyl-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-10(8-12-6-4-3-5-7-12)9-15-18-14-16-13(20)11(2)17-19-14/h3-9H,1-2H3,(H2,16,18,19,20)/b10-8+,15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELFINLXRFAQTH-BPNXTJCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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